Cas no 1547527-81-0 (N-methoxypiperidin-4-amine)

N-methoxypiperidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- N-methoxypiperidin-4-amine
- 1547527-81-0
- EN300-2966044
- AKOS021030531
- SCHEMBL12706430
- 4-Piperidinamine, N-methoxy-
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- MDL: MFCD24288398
- Inchi: 1S/C6H14N2O/c1-9-8-6-2-4-7-5-3-6/h6-8H,2-5H2,1H3
- InChI Key: GWKRAFLGDAUVKN-UHFFFAOYSA-N
- SMILES: O(C)NC1CCNCC1
Computed Properties
- Exact Mass: 130.110613074g/mol
- Monoisotopic Mass: 130.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 71.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 33.3Ų
Experimental Properties
- Density: 0.98±0.1 g/cm3(Predicted)
- Boiling Point: 178.9±50.0 °C(Predicted)
- pka: 9.92±0.10(Predicted)
N-methoxypiperidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2966044-1.0g |
N-methoxypiperidin-4-amine |
1547527-81-0 | 95.0% | 1.0g |
$557.0 | 2025-03-19 | |
Enamine | EN300-2966044-0.1g |
N-methoxypiperidin-4-amine |
1547527-81-0 | 95.0% | 0.1g |
$490.0 | 2025-03-19 | |
Enamine | EN300-2966044-0.25g |
N-methoxypiperidin-4-amine |
1547527-81-0 | 95.0% | 0.25g |
$513.0 | 2025-03-19 | |
Enamine | EN300-2966044-0.5g |
N-methoxypiperidin-4-amine |
1547527-81-0 | 95.0% | 0.5g |
$535.0 | 2025-03-19 | |
Enamine | EN300-2966044-10.0g |
N-methoxypiperidin-4-amine |
1547527-81-0 | 95.0% | 10.0g |
$2393.0 | 2025-03-19 | |
Enamine | EN300-2966044-0.05g |
N-methoxypiperidin-4-amine |
1547527-81-0 | 95.0% | 0.05g |
$468.0 | 2025-03-19 | |
Enamine | EN300-2966044-2.5g |
N-methoxypiperidin-4-amine |
1547527-81-0 | 95.0% | 2.5g |
$1089.0 | 2025-03-19 | |
Enamine | EN300-2966044-5.0g |
N-methoxypiperidin-4-amine |
1547527-81-0 | 95.0% | 5.0g |
$1614.0 | 2025-03-19 | |
Enamine | EN300-2966044-1g |
N-methoxypiperidin-4-amine |
1547527-81-0 | 1g |
$557.0 | 2023-09-06 | ||
Enamine | EN300-2966044-10g |
N-methoxypiperidin-4-amine |
1547527-81-0 | 10g |
$2393.0 | 2023-09-06 |
N-methoxypiperidin-4-amine Related Literature
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
Additional information on N-methoxypiperidin-4-amine
N-Methoxypiperidin-4-Amine: A Comprehensive Overview
N-Methoxypiperidin-4-amine, also known by its CAS number 1547527-81-0, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its piperidine ring structure substituted with a methoxy group and an amine functionality, has garnered attention due to its unique chemical properties and potential for functionalization in advanced materials.
The synthesis of N-methoxypiperidin-4-amine typically involves multi-step reactions, often starting from readily available precursors such as piperidine derivatives. Recent advancements in catalytic methods have enabled more efficient pathways for its production, reducing costs and enhancing purity. Researchers have explored the use of transition metal catalysts and microwave-assisted techniques to optimize the synthesis process, making it more sustainable and scalable for industrial applications.
One of the most promising areas of application for N-methoxypiperidin-4-amine is in the development of advanced polymers and composites. Its amine functionality allows for easy incorporation into polymer networks, where it can act as a crosslinking agent or a reactive site for further functionalization. Studies have shown that polymers incorporating this compound exhibit improved mechanical properties, thermal stability, and resistance to environmental degradation.
In the field of drug delivery systems, N-methoxypiperidin-4-amine has been investigated as a potential component in stimuli-responsive materials. Its ability to undergo reversible chemical transformations under specific conditions makes it ideal for designing drug carriers that release their payload in response to changes in pH or temperature. Recent research has focused on optimizing these systems for use in targeted cancer therapy, where precise control over drug release is critical.
The electronic properties of N-methoxypiperidin-4-amine also make it a valuable compound in the emerging field of organic electronics. Its conjugated structure facilitates electron delocalization, which is essential for applications such as organic light-emitting diodes (OLEDs) and flexible electronics. Scientists have explored its use as a dopant in semiconducting polymers, where it enhances charge transport properties without compromising device stability.
From an environmental perspective, N-methoxypiperidin-4-amine has shown potential as a biodegradable additive in plastics and coatings. Its ability to undergo enzymatic degradation under controlled conditions aligns with the growing demand for sustainable materials that minimize environmental impact. Researchers are actively exploring methods to enhance its biodegradability while maintaining its desirable chemical properties.
In conclusion, N-methoxypiperidin-4-amine (CAS No. 1547527-81-0) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and functionalization techniques, positions it as a key player in the development of next-generation materials and technologies.
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